

(1-Chloroethyl)benzene CAS number 672-65-1 properties

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Compound of Interest

Compound Name: (1-Chloroethyl)benzene

Cat. No.: B1265384

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An In-depth Technical Guide to **(1-Chloroethyl)benzene** (CAS 672-65-1)

Authored by a Senior Application Scientist

Introduction

(1-Chloroethyl)benzene, registered under CAS number 672-65-1, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in a multitude of synthetic organic chemistry applications.^[1] Structurally characterized by a benzene ring attached to a chloroethyl group, this compound's reactivity is dominated by the benzylic chloride moiety, making it a versatile precursor for pharmaceuticals, dyes, fragrances, and specialized polymers.^[1] Presented as a colorless to light yellow liquid, its utility in drug development and material science stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 1-phenylethyl group into more complex molecular architectures.^{[1][2]}

This guide provides a comprehensive technical overview of **(1-Chloroethyl)benzene**, synthesizing critical data on its physicochemical properties, synthesis and purification protocols, spectroscopic identity, and core applications. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for its safe and effective handling and utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

The fundamental properties of **(1-Chloroethyl)benzene** are crucial for its application in controlled chemical reactions and for establishing appropriate storage and handling protocols.

This compound is a flammable liquid that is insoluble in water but demonstrates good solubility in common organic solvents like ethanol, ether, and acetone.[\[1\]](#)[\[3\]](#)

Molecular Structure

The structural arrangement of **(1-Chloroethyl)benzene** is foundational to its chemical behavior.

Caption: Molecular structure of **(1-Chloroethyl)benzene**.

Data Summary Table

The following table consolidates the key quantitative properties of **(1-Chloroethyl)benzene**.

Property	Value	Source(s)
CAS Number	672-65-1	[1]
Molecular Formula	C ₈ H ₉ Cl	[1] [4]
Molecular Weight	140.61 g/mol	[1] [5]
Appearance	Colorless to light yellow liquid	[1] [3] [6]
Boiling Point	195 °C at 760 mmHg 84-94 °C at 20-25 mmHg	[7] [8]
Density	1.0631 g/cm ³ at 20°C	[3] [9]
Refractive Index (n ²⁵ /D)	1.5250 - 1.528	[1] [3]
Flash Point	44 °C	[7] [10]
Vapor Pressure	1.17 mmHg at 25°C	[1]
Solubility	Insoluble in water; Soluble in ethanol, ether, benzene, acetone	[1] [3]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of **(1-Chloroethyl)benzene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH-Cl), a doublet for the methyl (CH_3) protons, and a complex multiplet in the aromatic region for the phenyl protons.
 - ^{13}C NMR: The carbon spectrum provides distinct signals for the methyl and methine carbons of the ethyl chain, as well as for the carbons of the benzene ring.[\[11\]](#)
- Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of 140.61 g/mol and provides a characteristic fragmentation pattern useful for identification.[\[4\]](#)
- Infrared (IR) Spectroscopy: IR spectra exhibit characteristic absorption bands corresponding to C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Cl bond.

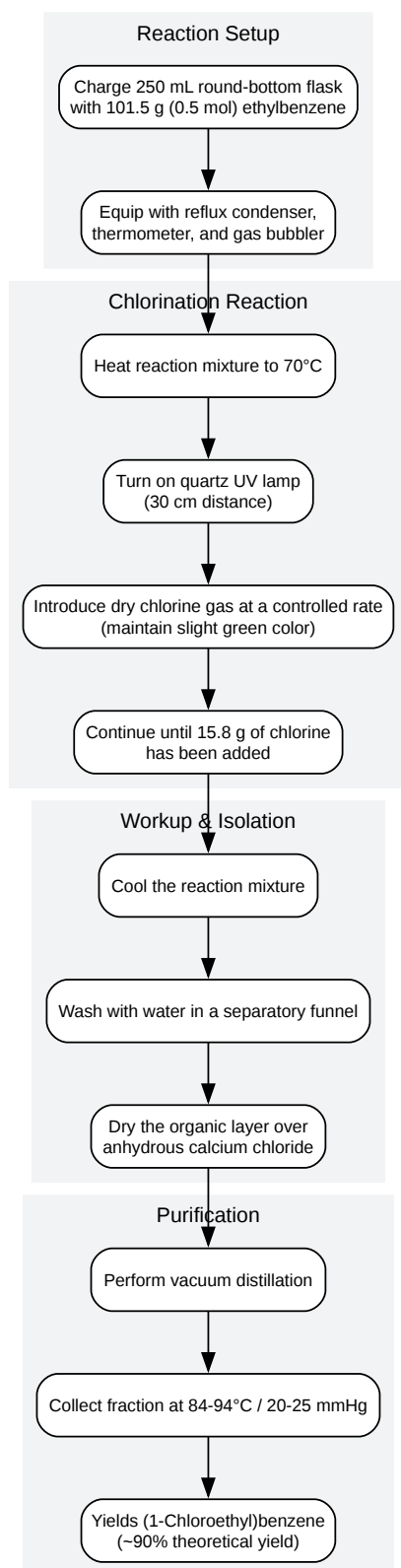
Authoritative spectral data can be found in databases such as the SDBS (AIST Spectral DB).[\[7\]](#)

Synthesis, Purification, and Reactivity

Synthesis Protocol: Free-Radical Chlorination of Ethylbenzene

A common and effective laboratory-scale synthesis involves the side-chain chlorination of ethylbenzene, initiated by ultraviolet light.[\[8\]](#) The causality behind this choice is that UV light promotes the homolytic cleavage of chlorine gas (Cl_2) into chlorine radicals, which then selectively abstract a benzylic hydrogen from ethylbenzene. The resulting benzylic radical is stabilized by resonance with the phenyl ring, favoring substitution at this position over others.

Experimental Workflow:



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Caption: Workflow for the synthesis of **(1-Chloroethyl)benzene**.

Detailed Steps:

- **Setup:** To a 250 mL round-bottom flask, add 101.5 g (0.5 mol) of ethylbenzene. Equip the flask with a reflux condenser, a thermometer, and a gas inlet tube (bubbler).^[8]
- **Initiation:** Heat the ethylbenzene to 70°C. Position a quartz UV lamp approximately 30 cm from the flask to initiate the radical reaction.^[8]
- **Chlorination:** Introduce dry chlorine gas through the bubbler. The rate of addition must be carefully controlled to maintain a faint green color in the liquid; an intense green indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.^[8]
- **Reaction Monitoring:** Continue the chlorine addition until the theoretical mass required for monochlorination (approximately 15.8 g) has been introduced.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with water to remove any dissolved HCl.^[8]
- **Drying:** Separate the organic layer and dry it over anhydrous calcium chloride.^[8]

Purification Protocol: Vacuum Distillation

(1-Chloroethyl)benzene is thermally labile and can decompose upon heating at atmospheric pressure.^[8] Therefore, purification must be performed via vacuum distillation. This technique lowers the boiling point, allowing the compound to distill at a temperature that does not induce degradation.

Detailed Steps:

- **Setup:** Assemble a standard vacuum distillation apparatus.
- **Distillation:** Filter the dried crude product into the distillation flask. Apply vacuum and gently heat the flask.
- **Fraction Collection:** Collect the product fraction boiling at 84-94°C under a reduced pressure of 20-25 mmHg.^[8] This fraction primarily contains **(1-chloroethyl)benzene**, with small amounts of the isomeric (2-chloroethyl)benzene.^[8]

Core Reactivity

The synthetic utility of **(1-Chloroethyl)benzene** is primarily derived from the reactivity of its benzylic chloride group.

- **Nucleophilic Substitution:** The chlorine atom is a good leaving group, and the adjacent phenyl ring stabilizes the resulting carbocation intermediate (in an S_N1 pathway) or the transition state (in an S_N2 pathway). This facilitates substitution reactions with a wide range of nucleophiles, making it a key building block.[\[1\]](#)[\[12\]](#)
- **Elimination Reactions:** Under basic conditions, it can undergo elimination reactions to form styrene.[\[8\]](#)

Applications in Research and Drug Development

(1-Chloroethyl)benzene is not typically an end-product but rather a critical starting material or intermediate.[\[1\]](#)

- **Pharmaceutical Synthesis:** It is used as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The 1-phenylethyl moiety it provides is a common structural motif in many drug molecules.[\[1\]](#)
- **Polymer Chemistry:** The reactive benzylic chloride allows it to function as an initiator in living cationic polymerization processes. Related bifunctional initiators, such as 1,4-bis(**1-chloroethyl)benzene**, are used to synthesize well-defined ABA triblock copolymers with precise control over molecular architecture.[\[2\]](#)
- **Fine Chemical and Agrochemical Synthesis:** It serves as an intermediate in the production of dyes, fragrances, and pesticides.[\[1\]](#)[\[13\]](#) Its ability to undergo substitution reactions allows for the straightforward attachment of the phenylethyl scaffold to other molecules.[\[1\]](#)

Safety, Handling, and Disposal

(1-Chloroethyl)benzene is a hazardous chemical that requires strict safety protocols.

Hazard Identification

- **Flammability:** It is a flammable liquid and vapor, with a flash point of 44°C.[7][10] Keep away from heat, sparks, open flames, and other ignition sources.[1][7]
- **Health Hazards:** The compound is irritating to the eyes, skin, and respiratory system.[1][6][10]
- **Reactivity Hazards:** It is incompatible with strong oxidizing agents.[6]

Handling and Personal Protective Equipment (PPE)

- **Ventilation:** Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][10]
- **Personal Protective Equipment:**
 - **Gloves:** Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[10]
 - **Eye/Face Protection:** Use safety glasses with side-shields or chemical goggles.[1]
 - **Respiratory Protection:** If ventilation is inadequate, use a respirator with an appropriate cartridge (e.g., OV/AG/P99).[10]
- **Static Discharge:** Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[1][7] Use non-sparking tools and ground/bond containers and receiving equipment.[1][7]

Storage and Disposal

- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere, as the compound can be air-sensitive.[1][7]
- **Disposal:** Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10] Contaminated packaging should be disposed of as unused product. Do not let the product enter drains.[10]

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